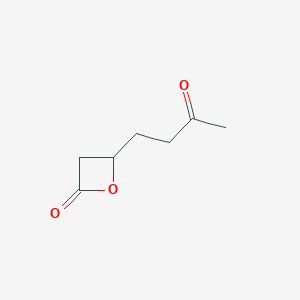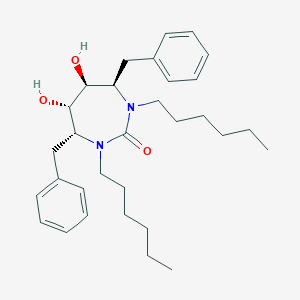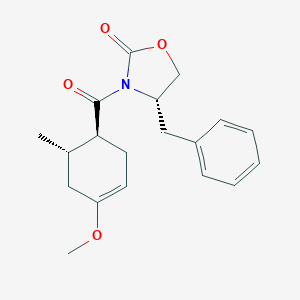
4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone, also known as BMVC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BMVC belongs to the class of oxazolidinones, which are known for their antibacterial properties. However, BMVC has been found to have unique properties that make it a promising candidate for scientific research.
Mechanism of Action
The mechanism of action of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has also been found to inhibit the activity of the protein NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has been found to have various biochemical and physiological effects. Studies have shown that 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone can induce apoptosis, which is a process of programmed cell death. 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has also been found to inhibit angiogenesis, which is a process of blood vessel formation that is necessary for the growth and spread of cancer cells. 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has also been found to have anti-inflammatory properties, which can be beneficial in various disease conditions.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory. This makes it a cost-effective option for scientific research. However, one of the limitations of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions that can be explored in the study of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone. One direction is to further investigate its anti-cancer properties and its potential use as a cancer therapy. Another direction is to study its effects on various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the mechanism of action of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone can be further studied to gain a better understanding of its effects on cellular processes.
Synthesis Methods
4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-benzyl-2-oxazolidinone with sodium hydride, which results in the formation of a sodium salt. This salt is then reacted with 1-methoxy-5-methylcyclohexene-4-carboxylic acid, which leads to the formation of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone.
Scientific Research Applications
4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has been found to have potential applications in various fields of scientific research. One of the most promising applications of 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone is in the field of cancer research. Studies have shown that 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has anti-cancer properties and can inhibit the growth of cancer cells. 4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone has also been found to have potential applications in the field of neuroscience, as it has been shown to have neuroprotective properties and can protect against neuronal damage.
properties
CAS RN |
144424-76-0 |
|---|---|
Product Name |
4-Benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone |
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(4S)-4-benzyl-3-[(1S,6S)-4-methoxy-6-methylcyclohex-3-ene-1-carbonyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H23NO4/c1-13-10-16(23-2)8-9-17(13)18(21)20-15(12-24-19(20)22)11-14-6-4-3-5-7-14/h3-8,13,15,17H,9-12H2,1-2H3/t13-,15-,17-/m0/s1 |
InChI Key |
LGATTXCNGCTFBM-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@H]1CC(=CC[C@@H]1C(=O)N2[C@H](COC2=O)CC3=CC=CC=C3)OC |
SMILES |
CC1CC(=CCC1C(=O)N2C(COC2=O)CC3=CC=CC=C3)OC |
Canonical SMILES |
CC1CC(=CCC1C(=O)N2C(COC2=O)CC3=CC=CC=C3)OC |
synonyms |
4-benzyl-3-((1-methoxy-5-methylcyclohexen-4-yl)carbonyl)-2-oxazolidinone 4-BMCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



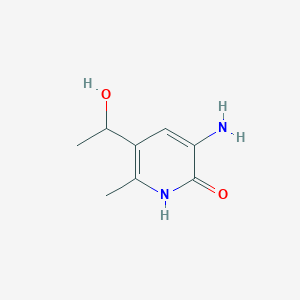



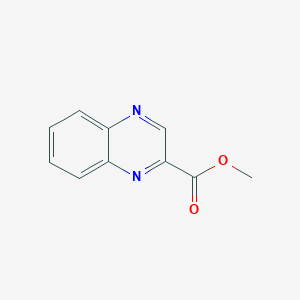


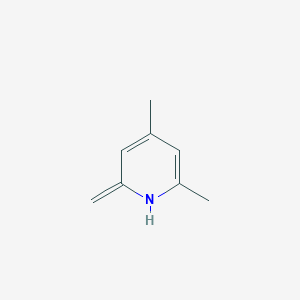
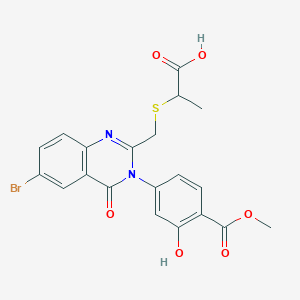
![8-Methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B120868.png)
